

# O-Methyl Meloxicam-d3: Technical Guide for Impurity Profiling & Bioanalysis

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## Compound of Interest

Compound Name: O-Methyl Meloxicam-d3

Cat. No.: B12426756

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## Executive Summary

**O-Methyl Meloxicam-d3** (CAS: 1794737-37-3) is a stable isotope-labeled derivative of O-Methyl Meloxicam, a critical process-related impurity and metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] It serves primarily as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Its specific utility lies in the precise quantification of Meloxicam Impurity C (European Pharmacopoeia designation for the O-methylated or N-methylated variants, often requiring specific structural elucidation). Unlike the parent drug Meloxicam-d3 (labeled on the N-methyl group), **O-Methyl Meloxicam-d3** carries the deuterium label on the methoxy group at the 4-position of the benzothiazine ring, making it the exact isotopologue for correcting matrix effects and ionization variations during the analysis of the O-methyl impurity.

## Chemical Identity & Structural Characterization[2][3]

The core distinction of this molecule is the methylation of the enolic oxygen at position 4, rather than the nitrogen atoms, labeled with three deuterium atoms.

## Table 1: Chemical Specification

Parameter	Technical Detail
Chemical Name	4-(Methoxy-d3)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-benzothiazine-3-carboxamide
Common Name	O-Methyl Meloxicam-d3
CAS Number	1794737-37-3
Parent Impurity CAS	1391051-96-9 (Unlabeled O-Methyl Meloxicam)
Molecular Formula	C <sub>15</sub> H <sub>12</sub> D <sub>3</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>
Molecular Weight	368.45 g/mol
Isotopic Purity	Typically ≥ 99% atom D
Appearance	Pale Yellow to Green Solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water
SMILES	<chem>[2H]C([2H])([2H])OC1=C(C2=CC=CC=C2S(=O)(=O)N1C)C(=O)NC3=NC=C(C)S3</chem>

## Synthesis & Reaction Mechanism[4][7][11]

The synthesis of **O-Methyl Meloxicam-d3** requires regiospecific methylation of the Meloxicam precursor. Meloxicam exists in keto-enol tautomerism; the enolic hydroxyl group at C4 is the target for O-methylation.

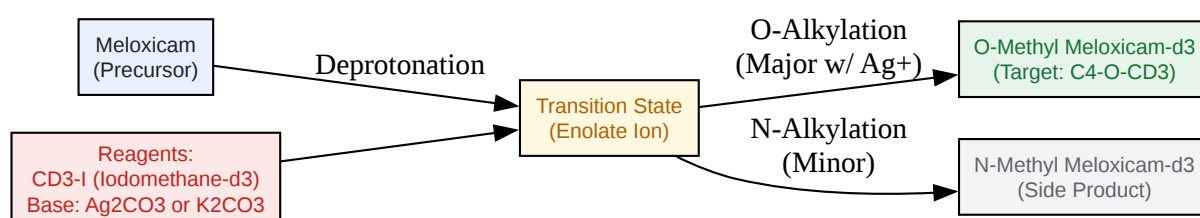
### Synthetic Route

The standard route involves the reaction of Meloxicam with Iodomethane-d3 (CD<sub>3</sub>I). A critical challenge in this synthesis is controlling Regioselectivity. Meloxicam has two nucleophilic sites susceptible to alkylation:

- The Enolic Oxygen (C4-OH): Yields O-Methyl Meloxicam (Target).
- The Amide Nitrogen: Yields N-Methyl Meloxicam (Impurity).

To favor O-methylation, "hard" electrophiles and specific bases (e.g., Silver Carbonate, ) are often employed to coordinate the nitrogen and direct alkylation to the oxygen.

## Synthesis Workflow Diagram



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Figure 1: Synthetic pathway illustrating the competition between O- and N-methylation. Regiocontrol is achieved via catalyst selection.

## Analytical Application: Impurity Profiling

In pharmaceutical quality control, distinguishing between O-methyl and N-methyl impurities is mandatory due to their differing toxicological profiles. **O-Methyl Meloxicam-d3** is used as the Internal Standard to quantify the unlabeled O-Methyl Meloxicam impurity.

## LC-MS/MS Methodology

Protocol Overview:

- Sample Preparation: Dissolve drug substance (Meloxicam) in Methanol/Water. Spike with **O-Methyl Meloxicam-d3** IS.[2]
- Separation: Reverse-phase HPLC (C18 column) is required to resolve the O-methyl impurity from the parent Meloxicam and the N-methyl isomer.
- Detection: Electrospray Ionization (ESI) in Positive Mode (+ve).

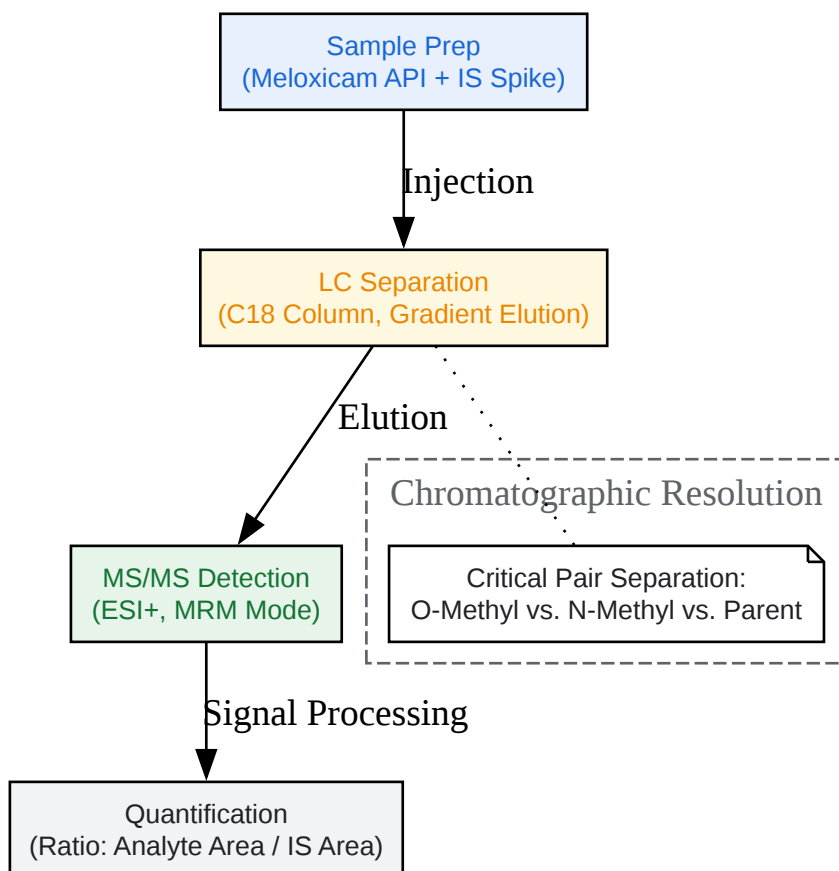
## Mass Transitions (MRM)

The deuterium label provides a mass shift of +3 Da.

Analyte	Precursor Ion ( )	Product Ion ( )	Collision Energy
O-Methyl Meloxicam (Target)	366.1	115.0 / 141.0	25-35 eV
O-Methyl Meloxicam-d3 (IS)	369.1	115.0 / 144.0*	25-35 eV

\*Note: Product ions may retain the d3 label depending on the fragmentation pathway. If the fragmentation loses the methyl group, the transition might be identical to the unlabeled form, causing interference. Therefore, a transition retaining the methoxy-d3 moiety is preferred.

## Analytical Workflow Diagram



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Figure 2: Workflow for the quantification of O-Methyl Meloxicam using the d3-labeled internal standard.

## Physicochemical Characteristics & Stability[11][12]

### Solubility Profile

- High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
- Moderate Solubility: Methanol, Acetonitrile (ACN).
- Low Solubility: Water, aqueous buffers (pH < 7).
- Protocol Note: Stock solutions should be prepared in DMSO or Methanol at 1 mg/mL and stored at -20°C. Working solutions should be diluted in the mobile phase.

### Isotopic Stability

The deuterium label on the methyl ether (

) is chemically stable under standard analytical conditions. It does not undergo exchange with solvent protons (unlike deuterium on acidic hydroxyl/amine groups), ensuring the mass shift remains constant during chromatography.

### Storage & Handling

- Temperature: Store at 2-8°C for solid; -20°C for solution.
- Light Sensitivity: Protect from light (Meloxicam derivatives are photosensitive).
- Hygroscopicity: Store in a desiccator.

### References

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